molecular formula C7H2ClF5O2S B6313343 5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene CAS No. 1858250-43-7

5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene

Cat. No.: B6313343
CAS No.: 1858250-43-7
M. Wt: 280.60 g/mol
InChI Key: VKYPEZHVTHQHHJ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylsulfonyl groups attached to a benzene ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and coupling reactions.

    Medicine: Investigated for its biological activity and potential therapeutic uses.

    Industry: Utilized in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a significant role in its biological activity, influencing its interactions with enzymes and receptors . The compound can affect cell function and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzoyl chloride: Contains a trifluoromethyl group and a benzoyl chloride moiety.

    Difluoromethylated Compounds: Compounds with difluoromethyl groups, such as those used in late-stage difluoromethylation processes.

Uniqueness

5-Chloro-3,4-difluoro-(trifluoromethylsulfonyl)benzene is unique due to the combination of chlorine, fluorine, and trifluoromethylsulfonyl groups on a single benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-chloro-2,3-difluoro-5-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYPEZHVTHQHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181242
Record name Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-43-7
Record name Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2,3-difluoro-5-[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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